molecular formula C23H18BrNO3S B2604484 [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114871-95-2

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2604484
CAS No.: 1114871-95-2
M. Wt: 468.37
InChI Key: IWGDQIFOABOKCQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzothiazine class, characterized by a sulfur-containing heterocyclic core modified with a 1,1-dioxide group. The structure includes a 3-bromophenyl substituent at position 4 of the benzothiazine ring and a 2,4-dimethylphenyl methanone group at position 2.

Properties

IUPAC Name

[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO3S/c1-15-10-11-19(16(2)12-15)23(26)22-14-25(18-7-5-6-17(24)13-18)20-8-3-4-9-21(20)29(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGDQIFOABOKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazine core.

    Attachment of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the bromine atom and the benzothiazine core contributes to its biological activity.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzothiazine core play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
Target Compound C₂₄H₁₉BrNO₃S ~504.39 3-Bromophenyl, 2,4-dimethylphenyl ~4.2 Halogen bonding, high lipophilicity
4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₁H₁₅BrNO₃S ~472.28 4-Bromophenyl, phenyl ~3.8 Planar symmetry
6-Fluoro-3,5-dimethoxyphenyl Analog C₂₅H₂₂FNO₅S 467.51 6-Fluoro, 3,5-dimethoxyphenyl ~2.9 Enhanced polarity, H-bond acceptor
RN 880169-93-7 C₂₃H₂₁BrNO₄S ~519.39 7-Ethoxy, 3-methyl ~3.5 Improved solubility
Piperazine-Based Compound 12 C₁₈H₁₈BrN₂O₂ 389.26 Piperazine, 3-bromophenyl ~2.7 Basicity, moderate lipophilicity

Biological Activity

The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21BrN2O3SC_{21}H_{21}BrN_{2}O_{3}S with a molecular weight of 461.4 g/mol. The unique features of this compound include:

  • A benzothiazine core which is often associated with various biological activities.
  • A bromophenyl group that enhances its reactivity.
  • A dioxido group which may facilitate interactions with biological targets.

Biological Activity Overview

Compounds similar to 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been studied for various biological activities:

Compound Name Structural Features Biological Activity
Benzothiazole DerivativesSimilar core structureAntimicrobial, anticancer
2-AminobenzothiazoleContains amino groupAnticancer activity
ThiosemicarbazonesRelated sulfur-containing compoundsAntiviral and anticancer properties

The specific mechanisms through which this compound exerts its biological effects remain under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of specific enzymes involved in disease pathways.
  • Cellular Interaction : The dioxido and bromophenyl groups may facilitate binding to cellular receptors or enzymes, altering their activity.

Case Studies and Research Findings

Research has shown that benzothiazine derivatives exhibit a range of pharmacological effects. For instance:

  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of the dioxido group may enhance their ability to induce apoptosis in tumor cells.
  • Antimicrobial Properties : Studies indicate that compounds with similar structural motifs can inhibit bacterial growth and show effectiveness against fungal infections.
  • Anti-inflammatory Effects : Certain derivatives have been tested for their ability to reduce inflammation markers in vitro and in vivo.

In Silico Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to active sites of enzymes involved in cancer proliferation and inflammation.

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